4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one
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Overview
Description
4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridazinone ring, a chlorophenyl group, and a sulfanyl methyl group. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one typically involves the reaction of 4,5-dichloropyridazin-3(2H)-one with 4-chlorobenzenethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMF or dichloromethane, bases like sodium hydride or potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.
Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one can be compared with other similar compounds, such as:
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: This compound lacks the chlorophenyl and sulfanyl groups, making it less complex and potentially less versatile in its applications.
4,5-Dichloro-2-(2-chlorobenzyl)-3(2H)-pyridazinone: This compound has a chlorobenzyl group instead of a chlorophenyl group, which may affect its reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
113641-51-3 |
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Molecular Formula |
C11H7Cl3N2OS |
Molecular Weight |
321.6 g/mol |
IUPAC Name |
4,5-dichloro-2-[(4-chlorophenyl)sulfanylmethyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7Cl3N2OS/c12-7-1-3-8(4-2-7)18-6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 |
InChI Key |
CIMUKPWUGKDEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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